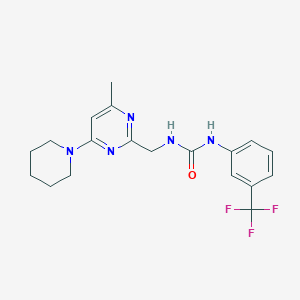
1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H22F3N5O and its molecular weight is 393.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Synthetic Insights
Research into compounds structurally related to 1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea has provided significant insights into synthetic methodologies and the potential for diverse applications in the field of medicinal chemistry and material science. The reaction of urea derivatives with methyl iodide and their X-ray crystallographic structures have been studied to understand the chemical behavior and stability of such compounds, leading to potential applications in drug design and development (S. Jung, J. K. Lee, Kihang Choi, So Ha Lee, 2008).
Supramolecular Chemistry and Dimerization
The dimerization behavior of ureidopyrimidinones, which share a structural motif with the compound , has been explored for its supramolecular properties. Such studies are foundational for developing new materials with tailored properties, including potential applications in nanotechnology and molecular electronics (F. H. Beijer, R. Sijbesma, H. Kooijman, A. Spek, E. W. Meijer, 1998).
Novel Synthesis and Biological Screening
The synthesis of novel pyrimidine derivatives and their pharmacological screening represent a critical area of research, potentially leading to the development of new therapeutic agents. Studies have explored the synthesis of related pyrimidine compounds and evaluated their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, highlighting the versatility of these compounds in drug discovery (K. Ishwar Bhat, Abhishek Kumar, Muhammed Nisar, Pankaj Kumar, 2014).
Antineoplastic Applications
Research into similar compounds, such as flumatinib, an antineoplastic tyrosine kinase inhibitor, underscores the potential of pyrimidine derivatives in cancer treatment. The metabolism and pharmacokinetics of such compounds have been studied in detail, offering insights into their behavior in human subjects and paving the way for novel cancer therapies (Aishen Gong, Xiaoyan Chen, P. Deng, D. Zhong, 2010).
Anti-Angiogenic and DNA Cleavage Activities
The exploration of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has revealed significant anti-angiogenic and DNA cleavage activities. These studies contribute to our understanding of the anti-cancer properties of pyrimidine derivatives, highlighting their potential as anticancer agents through mechanisms such as inhibition of angiogenesis and interaction with DNA (Vinaya Kambappa, G. K. Chandrashekara, N. D. Rekha, Prasanna D. Shivaramu, Komaraiah Palle, 2017).
Propriétés
IUPAC Name |
1-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O/c1-13-10-17(27-8-3-2-4-9-27)26-16(24-13)12-23-18(28)25-15-7-5-6-14(11-15)19(20,21)22/h5-7,10-11H,2-4,8-9,12H2,1H3,(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCGFJZJFUPACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

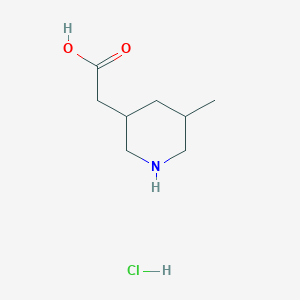
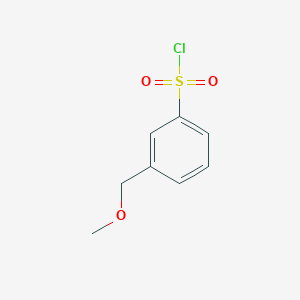
![2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2550402.png)
![2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2550404.png)
![N-(2-HYDROXYETHYL)-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE](/img/structure/B2550406.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2550407.png)
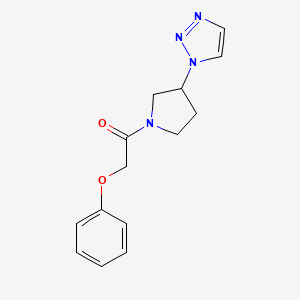
![N-(3-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2550413.png)
![{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE](/img/structure/B2550414.png)
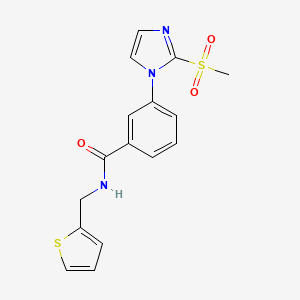
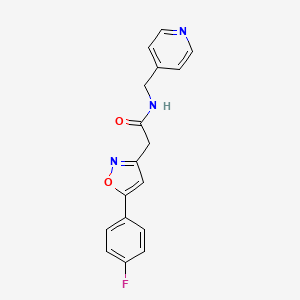
![11-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2550421.png)
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2550422.png)
